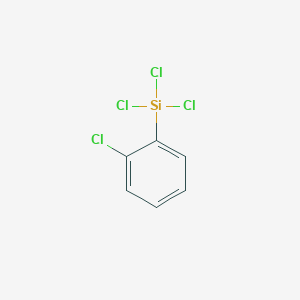Trichloro(2-chlorophenyl)silane
CAS No.: 26571-79-9
Cat. No.: VC15934601
Molecular Formula: C6H4Cl4Si
Molecular Weight: 246.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26571-79-9 |
|---|---|
| Molecular Formula | C6H4Cl4Si |
| Molecular Weight | 246.0 g/mol |
| IUPAC Name | trichloro-(2-chlorophenyl)silane |
| Standard InChI | InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |
| Standard InChI Key | NYQDBZQWFXNBRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Cl |
| Boiling Point | 230 °C |
| Colorform | Colorless to pale-yellow liquid |
| Flash Point | 255 °F (Cleveland open cup) |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Trichloro(2-chlorophenyl)silane features a tetrahedral silicon center bonded to three chlorine atoms and a 2-chlorophenyl group. The chlorine substituents at both the aromatic ring and silicon atom create a highly polarized Si–Cl bond (), rendering the compound moisture-sensitive and reactive toward nucleophiles . X-ray crystallographic data, though unavailable in public literature, predict a bond angle of ~109.5° around silicon, consistent with sp³ hybridization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.993 g/mol | |
| Exact Mass | 243.884 Da | |
| LogP (Octanol-Water) | 3.202 | |
| HS Code | 2931900090 |
The elevated LogP value indicates significant hydrophobicity, aligning with its utility in water-repellent coatings .
Synthetic Methodologies
Historical Synthesis Routes
Early preparations, as documented in Zhurnal Obshchei Khimii (1959), involved reacting 2-chlorophenyllithium with silicon tetrachloride () in diethyl ether at −78°C . This method yielded ~45% product, with byproducts including disiloxanes and unreacted starting materials. General Electric’s 1952 patent (US2598436) improved yields to 68% by employing aluminum chloride () as a Lewis acid catalyst under reflux conditions .
Modern Catalytic Approaches
While no recent patents directly target Trichloro(2-chlorophenyl)silane, advances in hydrosilylation catalysis inform potential optimizations. Rhodium(I) complexes, such as , enhance regioselectivity in analogous trichlorosilane reactions . For example, the hydrosilylation of allyl chloride with using Rh catalysts achieves 76% yield under mild conditions , suggesting adaptability to aryl chloride substrates.
Critical Catalyst Parameters:
-
Temperature: 65–75°C minimizes side reactions like disproportionation .
-
Molar Ratios: A :aryl chloride ratio of 1:1.1–1.5 balances conversion and cost .
-
Catalyst Loading: – mol% Pt or Rh ensures economic viability .
Industrial Applications and Derivatives
Surface Modification Agents
Future Research Directions
Catalytic System Optimization
Replacing Pt with earth-abundant metals (e.g., Fe or Ni) could align synthesis with green chemistry principles. The success of Rh catalysts in allyl chloride hydrosilylation warrants testing on aryl chlorides.
Application in Microelectronics
The compound’s potential as a dielectric layer precursor remains unexplored. Comparative studies with phenyltrichlorosilane’s dielectric constant (~2.7) could justify R&D investments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume